3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid
Overview
Description
“3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid” is a synthetic compound. It has a molecular formula of C12H7Cl2NO3S and a molecular weight of 316.2 g/mol .
Molecular Structure Analysis
The molecular structure of “3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and an amino group linked to a 2,6-dichlorobenzoyl group .
Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
This compound can be used in the synthesis of dichlorobenzamide derivatives . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Crystal Structures Analysis
The compound is used in the analysis of crystal structures . The structures of compounds 4 and 6 were established by X-ray crystallography .
Biological Activity
Chlorobenzene derivatives have a lot of application ranges of physical, chemical, and biological properties. Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities .
Versatile Organic Chemical Materials
Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry and biology .
Substrate Activity Screening
It is employed in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases .
Scientific Research
Mechanism of Action
Target of Action
The primary target of 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid is the Genome polyprotein . This protein plays a crucial role in various biological processes.
Mode of Action
It is known to interact with its target, the genome polyprotein . The interaction between the compound and its target leads to changes in the protein’s function, which can have downstream effects on cellular processes.
Biochemical Pathways
It is known that the compound can alter the krebs cycle, leading to intracellular accumulation of α-ketoglutarate .
Result of Action
It has been observed that the compound can slow down breast cancer metastasis by enhancing the production of nitric oxide (no) and subsequently increasing the expression of no-sensitive anti-metastatic mirna 200 .
properties
IUPAC Name |
3-[(2,6-dichlorobenzoyl)amino]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S/c13-6-2-1-3-7(14)9(6)11(16)15-8-4-5-19-10(8)12(17)18/h1-5H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKARHTBXRZNOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(SC=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195942 | |
Record name | 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid | |
CAS RN |
866152-20-7 | |
Record name | 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866152-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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